molecular formula C17H17N3 B2718655 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine CAS No. 865658-67-9

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine

Cat. No.: B2718655
CAS No.: 865658-67-9
M. Wt: 263.344
InChI Key: YKYCTAPCJHJHKJ-UHFFFAOYSA-N
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Description

The compound “4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine” is a chemical compound that has been studied for its potential applications in various fields .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the methods involves the reaction of 2,5-dimethylpyrrole with phenylacetic acids in distilled N,N-dimethyl formamide using a coupling agent . Another method involves the reaction of 2,5-dimethylpyrrole with benzoyl chloride .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .


Chemical Reactions Analysis

This compound has been found to participate in various chemical reactions. For example, it has been used to improve monoclonal antibody production in a Chinese hamster ovary cell culture . It has also been found to exhibit action against DHFR and enoyl ACP reductase enzymes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its solubility in various solvents, its melting point, and its spectral data .

Scientific Research Applications

Supramolecular Chemistry Applications:

  • Synthesis of Pyridine-Based Ligands: 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine has been utilized in the synthesis of pyridine-based ligands for supramolecular chemistry. These ligands are crucial in the formation of complex molecular structures, which have applications in various fields including pharmaceuticals and materials science (Schubert & Eschbaumer, 1999).

Pharmacological and Biological Research

2. Anti-Anoxic and Anti-Lipid Peroxidation Activities: Novel 4-arylpyrimidine derivatives, which include structures similar to this compound, have shown anti-anoxic (AA) activity and effectiveness against lipid peroxidation. This suggests potential therapeutic applications in conditions related to anoxia and oxidative stress (Kuno et al., 1992).

Material Science and Nonlinear Optics

3. Exploration in Nonlinear Optics: Pyrimidine derivatives, including compounds structurally related to this compound, have been studied for their nonlinear optical properties. These studies contribute to the development of materials for optoelectronic and high-tech applications (Hussain et al., 2020).

Antioxidant, Antitumor, and Antimicrobial Activities

4. Antioxidant and Antitumor Activities: Certain pyrazolopyridine derivatives, related to the structure of this compound, have been synthesized and found to exhibit significant antioxidant and antitumor activities. This highlights their potential in the development of new therapeutic agents (El‐Borai et al., 2013).

Chemical Synthesis and Reactivity

5. Synthesis of Styrylpyrimidines: Pyrimidine derivatives, including those similar to the compound , have been used in the synthesis of styrylpyrimidines. These compounds have potential applications in various chemical processes and pharmaceuticals (Gashev, Borunov, & Smirnov, 1981).

Future Directions

Future research on this compound could focus on further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields .

Mechanism of Action

Properties

IUPAC Name

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-12-4-5-13(2)20(12)16-8-6-15(7-9-16)17-10-11-18-14(3)19-17/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYCTAPCJHJHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323075
Record name 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818198
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865658-67-9
Record name 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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